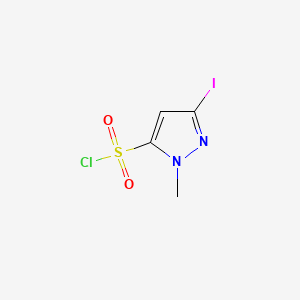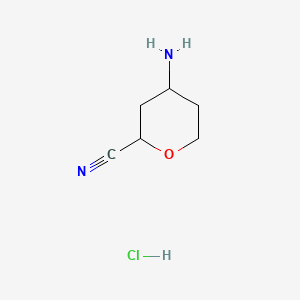
3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the empirical formula C4H5IN2 . It is a derivative of pyrazole, a five-membered heterocycle with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . The iodine molecule catalyzes two processes: the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure, and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction involving 1,2-diphenyldisulfide .
Molecular Structure Analysis
Pyrazoles have a pseudo-aromatic system in the rings due to their 6π delocalized electrons . They can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) .
Chemical Reactions Analysis
Pyrazoles can undergo various reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . They can also react with nitroolefins mediated with strong bases .
Safety And Hazards
Orientations Futures
The future directions in the field of pyrazole derivatives focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry .
Propriétés
IUPAC Name |
5-iodo-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClIN2O2S/c1-8-4(11(5,9)10)2-3(6)7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOHHYCEAIBUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)

![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)
